molecular formula C18H19FN4O2S B2669783 N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021226-04-9

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2669783
CAS No.: 1021226-04-9
M. Wt: 374.43
InChI Key: QTOUEHUQVXOPGD-UHFFFAOYSA-N
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Description

Historical Development in Pyridazine-Based Therapeutic Agents

The pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms, has historically been underrepresented in pharmaceutical development compared to its azine counterparts like pyridine or pyrimidine. Early applications of pyridazine derivatives were limited to agrochemicals and dyes due to synthetic challenges and perceived metabolic instability. However, the 21st century witnessed a paradigm shift with the approval of relugolix (gonadotropin-releasing hormone receptor antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor), marking pyridazine's entry into mainstream drug development.

The evolution of pyridazine-based therapeutics has been driven by three key factors:

  • Polarity and Solubility : The high dipole moment (3.94 D) of pyridazine reduces lipophilicity compared to benzene (ΔLogD~7.4~ ≈ -2.17 units), enhancing aqueous solubility.
  • Molecular Recognition : Dual hydrogen-bond acceptors at N-1 and N-2 enable unique interactions with biological targets, as demonstrated in peptide nucleic acid (PNA) systems engaging double-stranded RNA.
  • Safety Profile : Reduced cytochrome P450 inhibition compared to pyridine derivatives, potentially lowering drug-drug interaction risks.

Significance in Heterocyclic Medicinal Chemistry

The compound exemplifies strategic hybridization of pyridazine with other pharmacophoric elements:

Structural Feature Medicinal Chemistry Rationale
Pyridazine core Provides π-π stacking capability with β-catenin's hydrophobic pocket while maintaining water solubility
Cyclopropane carboxamide Introduces conformational rigidity and modulates electron density at C-3/C-6 positions
2-Fluorophenyl group Enhances metabolic stability through fluorine's electron-withdrawing effects

Comparative studies of azine heterocycles reveal pyridazine's unique advantages:

Property Pyridazine Pyridine Pyrimidine
Dipole Moment 3.94 D 2.33 D 1.48 D
H-Bond Acceptor Capacity 2 sites 1 site 2 sites
CYP450 Inhibition Risk Low High Moderate
Metabolic Stability Moderate Low High

Data adapted from physicochemical profiling studies.

Research Challenges and Scientific Opportunities

The development of pyridazine-containing therapeutics presents distinct challenges:

Synthetic Complexity
Introduction of the thioether linkage (-S-) between pyridazine and butyl side chains requires careful optimization of:

  • Sulfur oxidation state control
  • Regioselective substitution patterns
  • Compatibility with cyclopropane ring stability

Target Engagement Specificity
While the compound demonstrates nanomolar inhibition of Wnt/β-catenin signaling (IC~50~ = 0.12 μM in HCT116 cells), achieving selectivity over homologous pathways like Notch or Hedgehog remains challenging. Molecular dynamics simulations suggest the cyclopropane moiety induces torsional strain that preferentially stabilizes β-catenin's armadillo repeat domain.

Metabolic Considerations
The ester functional group, while enhancing cell permeability, introduces susceptibility to hydrolytic cleavage. Structural analogs substituting the ester with oxime or benzisoxazole moieties show improved metabolic stability (t~1/2~ increased from 1.2 to 8.7 hours in human hepatocytes).

Current State of Knowledge and Literature Landscape

Recent advancements in pyridazine chemistry have enabled three key developments:

  • Targeted Protein Degradation
    Pyridazine's dual hydrogen-bond acceptors facilitate PROTAC design, with demonstrated efficacy in degrading oncogenic targets like BRD4 (DC~50~ = 3.2 nM).

  • Allosteric Modulation
    The compound's binding mode to β-catenin differs from traditional ATP-competitive inhibitors, occupying a hydrophobic pocket adjacent to the ARM domain (K~d~ = 87 nM).

  • Formulation Advances
    Co-crystallization with counterions like L-tartrate improves oral bioavailability (F = 62% vs 38% free base).

Ongoing clinical trials focus on optimizing pharmacokinetic parameters while maintaining the delicate balance between target affinity and physicochemical properties.

Properties

IUPAC Name

N-[6-[4-(2-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c19-13-4-1-2-5-14(13)20-16(24)6-3-11-26-17-10-9-15(22-23-17)21-18(25)12-7-8-12/h1-2,4-5,9-10,12H,3,6-8,11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUEHUQVXOPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19FN4O2S
  • Molecular Weight : 374.43 g/mol
  • CAS Number : 1021226-04-9

These properties indicate a complex structure that may contribute to its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific signaling pathways involved in cancer cell proliferation. It targets the Wnt/β-catenin pathway, which is crucial in various cancers. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. Key findings include:

  • Cell Lines Tested : SW480 and HCT116 (colon cancer)
  • IC50 Values :
    • SW480: 2 μM
    • HCT116: 0.12 μM

These results indicate a potent inhibitory effect on cancer cell growth, surpassing traditional chemotherapeutics such as 5-FU .

In Vivo Studies

In vivo studies using xenograft models have shown promising results:

  • Model : HCT116 xenografted in BALB/C nu/nu mice
  • Findings :
    • Significant reduction in tumor volume compared to control groups.
    • Decreased expression of Ki67, a proliferation marker.
    • Altered expression of genes associated with cancer progression.

These findings suggest that the compound could be a viable candidate for further development as an anticancer agent .

Case Study 1: Colorectal Cancer Treatment

A study focused on the application of this compound in colorectal cancer revealed:

  • Objective : To evaluate the efficacy against colorectal cancer cell lines.
  • Results :
    • The compound effectively inhibited Wnt-dependent transcription.
    • Induced apoptosis in treated cells.

This case emphasizes the compound's potential as a therapeutic agent for colorectal cancer management.

Case Study 2: Mechanistic Insights

Another investigation explored the molecular interactions of this compound:

  • Objective : To elucidate the binding affinity to β-catenin.
  • Results :
    • Demonstrated strong binding affinity to the hotspot region of β-catenin.
    • Confirmed through structural analysis and docking studies.

These insights are critical for understanding how this compound can be optimized for therapeutic use .

Summary of Research Findings

Study TypeCell LinesIC50 Values (μM)In Vivo Efficacy
In VitroSW4802Tumor volume reduction in mice
In VitroHCT1160.12Decreased Ki67 expression
Mechanistic Studyβ-Catenin-Strong binding affinity confirmed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine/Pyrimidine Derivatives

describes compounds with fluorophenyl, thioether, and carboxamide groups. Key comparisons:

Feature Target Compound Analogues Impact
Fluorophenyl Group 2-Fluorophenylamino (E)-1-(4-Fluorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one Fluorine enhances lipophilicity and receptor interactions.
Thioether Linkage Butyl-thio-pyridazine 4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Thioether vs. thioxo: Alters solubility and oxidative metabolic pathways.
Carboxamide Substituent Cyclopropanecarboxamide N-(4-Nitrophenyl)-3-oxobutanamide Cyclopropane’s rigidity vs. nitro group’s electron-withdrawing effects.

Comparison with Patented Pyridazine Derivatives

details N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide:

Feature Target Compound Patented Compound () Impact
Pyridazine Substitution Thioether-butyl chain 6-Oxo-pyrimidine with pyridazin-3-yl Thioether enhances flexibility; oxo-group may stabilize hydrogen bonding.
Aromatic Groups 2-Fluorophenylamino Bis(4-methoxyphenyl)methyl Methoxy groups increase bulk and polarity vs. fluorine’s electronegativity.
Carboxamide Cyclopropane-linked Bis-aryl methyl-linked Cyclopropane reduces steric hindrance; bis-aryl groups may improve binding.

Research Findings and Data

Physicochemical Properties

Hypothetical data inferred from structural analogs:

Property Target Compound Analogues Compound
Molecular Weight ~450 g/mol 300–400 g/mol ~500 g/mol
Melting Point 180–200°C (est.) 150–220°C 210–230°C
LogP ~2.5 (moderate) 1.8–3.0 ~3.2 (higher polarity)

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